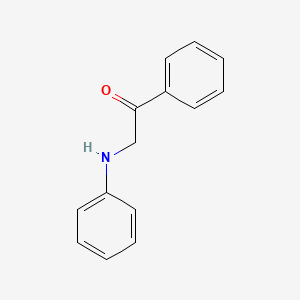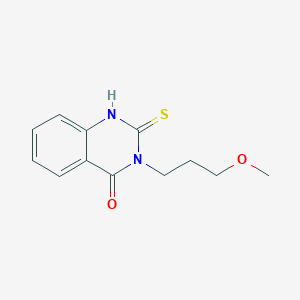
2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one and related compounds has been explored in several studies. A series of 2-substituted mercapto-4(3H)-quinazolinones were synthesized and evaluated for their biological activities . Similarly, other research has focused on synthesizing novel 2-mercapto-3-(substitutedmethylamino)quinazolin-4(3H)-ones, which have shown significant analgesic, anti-inflammatory, and antibacterial activities . The synthesis process often involves the use of chloroacetic acid, bromopropanoic acid, or other reagents to introduce various substituents into the quinazolinone scaffold .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. In one study, a quinoline derivative incorporating a 5-mercapto-1-substituted tetrazole was synthesized and its structure was confirmed using various spectroscopic techniques and single crystal X-ray diffraction . Although not directly related to the compound , this study highlights the importance of structural analysis in understanding the properties of quinazolinone derivatives.
Chemical Reactions Analysis
The reactivity of 2-mercapto-4-aryl 4H-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines has been investigated, showing that these compounds can undergo reactions with chloroacetic acid and aromatic aldehydes to yield various thiazoloquinazoline derivatives . This demonstrates the versatility of the quinazolinone core in chemical transformations, which is relevant for the modification and optimization of pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the presence of a mercapto group and other substituents can significantly affect the compound's solubility, stability, and reactivity. The thermal behavior of a tetrazole-incorporated quinoline analog was studied using TGA and DSC techniques, providing insight into the stability and decomposition patterns of these compounds . Although specific data on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is not provided, these studies offer a general understanding of the properties that can be expected from similar quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Quinazoline derivatives, including 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, are recognized for their broad range of biological properties and applications in medicinal chemistry. The quinazoline nucleus, due to its stability, allows for the introduction of various bioactive moieties, resulting in compounds with significant antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Researchers have been focusing on novel synthesis methods for these compounds, highlighting the importance of the quinazoline scaffold in the development of new medicinal agents (Tiwary et al., 2016).
Biological Activities
Quinazoline and its derivatives, including 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, are part of a significant class of compounds with a wide range of biological activities. These activities span antitumor, antimicrobial, anti-inflammatory, and antioxidant properties, among others. The versatility of the quinazoline core has been utilized in the design and synthesis of compounds aimed at addressing various therapeutic needs, including combating antibiotic resistance and exploring new avenues in drug development (Shang et al., 2018).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, quinazoline derivatives are known for their anticancer properties among a wide array of biological activities. These compounds, including 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, have been studied for their potential as anticancer agents, demonstrating promising activity against various cancer types. The exploration of quinazoline derivatives in drug development continues to be a rich field of research, with ongoing studies aimed at discovering novel therapeutic agents with improved efficacy and safety profiles (Ravez et al., 2015).
Optoelectronic Applications
Interestingly, quinazoline derivatives also find applications beyond medicinal chemistry, including in the field of optoelectronics. Research into quinazoline and pyrimidine derivatives has revealed their potential in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for the creation of novel optoelectronic materials, highlighting the versatility of quinazoline derivatives in various scientific and industrial applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHWZNAXDTNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367434 |
Source


|
| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one | |
CAS RN |
216880-47-6 |
Source


|
| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


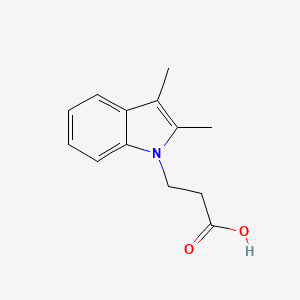
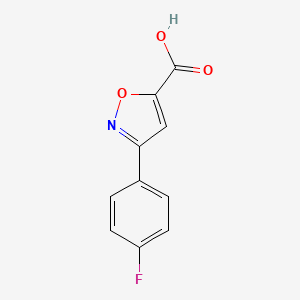

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)
![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)
![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
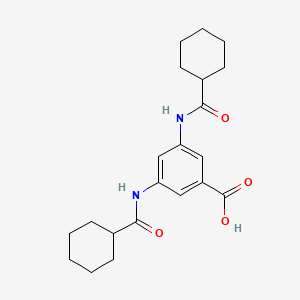
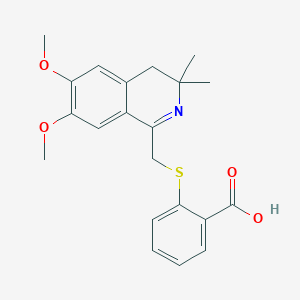
![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)
